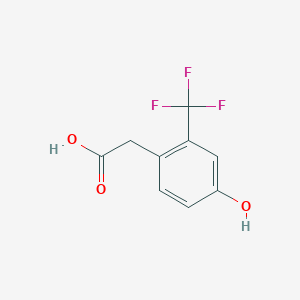

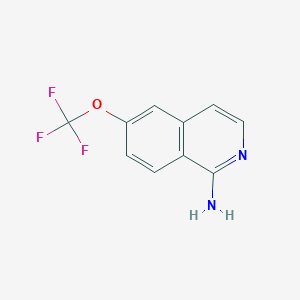

![molecular formula C11H22ClNS B1447676 3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1823912-45-3](/img/structure/B1447676.png)

3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride

Overview

Description

The compound “tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate” is similar in structure . It’s used in laboratory chemicals and for the synthesis of other substances .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate” is provided in some sources . It has a molecular weight of 212.29 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate” include a density of 1.1±0.1 g/cm3, boiling point of 295.4±15.0 °C at 760 mmHg, and a molar refractivity of 57.5±0.3 cm3 .Scientific Research Applications

-

Pharmaceutical Research

- The 2-Azabicyclo[3.2.1]octane system, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring, has gained significant interest due to its synthetic and pharmacological potential .

- This core has been applied as a key synthetic intermediate in several total syntheses .

- The interest in this core by the scientific community has spiked since 2014 after Massiot’s group reported a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .

- These compounds, of the hosieine family, exhibited high affinity for α4β2 neuronal nicotinic acetylcholine receptor .

-

Organic Chemistry

- The major product 2-aza-bicyclo[3.2.1]octane 80, was obtained via 6-endo-type reaction, in 9:1 ratio, and the minor 2-azabicyclo[3.3.0]octane 81, obtained via 5-endo-type .

- N-hydroxy acetylation and treatment with SmI2 resulted in the cleavage of N–O bond, followed by amide methylation to give compound 82 .

-

Biomass Valorization

- Researchers are exploring the valorization of biomass-derived compounds through photochemical transformations . The 2-Azabicyclo[3.2.1]octane system could potentially be used in these transformations .

- This research is being conducted at the Research Institute for Medicines of the University of Lisbon (iMed.ULisboa) .

-

Palladium-Catalyzed Reactions

-

Synthesis of Biologically Active Compounds

- The commercially available monoterpene carvone has been efficiently converted into the tricyclo [3.2.1.0 2.7 ]octane and bicyclo [3.2.1]octane systems characteristic of some biologically active compounds .

- The sequence used for this transformation involves as key features an intramolecular Diels-Alder reaction .

-

Drug Discovery

properties

IUPAC Name |

3-tert-butylsulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NS.ClH/c1-11(2,3)13-10-6-8-4-5-9(7-10)12-8;/h8-10,12H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGHBTCLDRSKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1CC2CCC(C1)N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

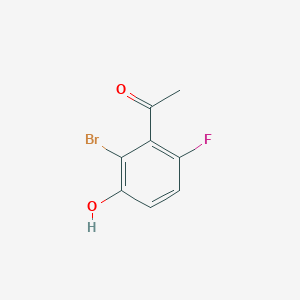

![Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447593.png)

![hexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B1447600.png)

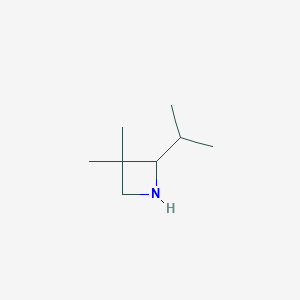

![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B1447601.png)

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1447608.png)

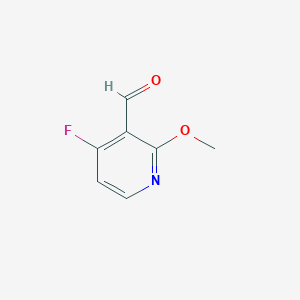

![1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone](/img/structure/B1447611.png)

![5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1447615.png)